N-(2,5-dimethoxy-4-(3-methylbut-2-enamido)phenyl)benzamide

Medicinal Chemistry Chemical Biology Hit-to-Lead Optimization

N-(2,5-dimethoxy-4-(3-methylbut-2-enamido)phenyl)benzamide (CAS 685847-44-3) is a synthetic, small-molecule benzamide derivative with the molecular formula C20H22N2O4 and a molecular weight of 354.4 g/mol. The compound features a central N-phenylbenzamide core, substituted with methoxy groups at the 2- and 5-positions and a 3-methylbut-2-enamido (unsaturated β-methylcrotonamide) moiety at the 4-position of the aniline ring.

Molecular Formula C20H22N2O4
Molecular Weight 354.406
CAS No. 685847-44-3
Cat. No. B2876317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxy-4-(3-methylbut-2-enamido)phenyl)benzamide
CAS685847-44-3
Molecular FormulaC20H22N2O4
Molecular Weight354.406
Structural Identifiers
SMILESCC(=CC(=O)NC1=CC(=C(C=C1OC)NC(=O)C2=CC=CC=C2)OC)C
InChIInChI=1S/C20H22N2O4/c1-13(2)10-19(23)21-15-11-18(26-4)16(12-17(15)25-3)22-20(24)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,21,23)(H,22,24)
InChIKeyBYICFKOQLLSYPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethoxy-4-(3-methylbut-2-enamido)phenyl)benzamide (CAS 685847-44-3): Chemical Identity and Compound Class


N-(2,5-dimethoxy-4-(3-methylbut-2-enamido)phenyl)benzamide (CAS 685847-44-3) is a synthetic, small-molecule benzamide derivative with the molecular formula C20H22N2O4 and a molecular weight of 354.4 g/mol . The compound features a central N-phenylbenzamide core, substituted with methoxy groups at the 2- and 5-positions and a 3-methylbut-2-enamido (unsaturated β-methylcrotonamide) moiety at the 4-position of the aniline ring . It belongs to a class of N-substituted benzamides that have been investigated in patent literature for applications including FAAH modulation, anti-angiogenesis, and pain management, although direct biological data for this specific compound remain scarce in the public domain [1][2].

Why N-(2,5-Dimethoxy-4-(3-methylbut-2-enamido)phenyl)benzamide Cannot Be Replaced by Generic Benzamide Analogs


The inability to interchange in-class benzamide compounds stems from the profound impact of the 4-position substitution on both physicochemical properties and target engagement. The 3-methylbut-2-enamido group introduces a specific hydrogen-bond donor/acceptor pattern and a distinct unsaturated hydrophobic moiety that differs fundamentally from saturated acyl chains, aromatic amides, or the free amine present in the parent precursor N-(4-amino-2,5-dimethoxyphenyl)benzamide (CAS 6268-05-9) . This structural variation alters logP, solubility, and metabolic stability, which directly influence compound performance in screening cascades. Procuring a generic benzamide without this precise substitution pattern risks invalidating SAR studies, as even minor modifications to the 4-acylamino substituent are known to shift activity profiles across kinase, FAAH, and GPCR target classes, rendering inter-compound substitution scientifically unsound without explicit bridging data [1].

N-(2,5-Dimethoxy-4-(3-methylbut-2-enamido)phenyl)benzamide: Quantitative Differentiation Evidence


Structural and Physicochemical Differentiation from the Parent Amine Precursor (CAS 6268-05-9)

The target compound differs from its closest commercially available analog, N-(4-amino-2,5-dimethoxyphenyl)benzamide (CAS 6268-05-9), by the acylation of the 4-amino group with a 3-methylbut-2-enoyl moiety . This transformation increases the molecular weight from 272.3 to 354.4 g/mol (+82.1 Da), adds one additional hydrogen bond acceptor, eliminates the primary amine as a proton donor, and introduces a conjugated unsaturated system [1]. The calculated logP of the target compound is higher than that of the free amine precursor, consistent with the addition of a lipophilic acyl group, though experimentally measured values have not been publicly reported [2]. These differences are substantial enough to alter passive membrane permeability, metabolic susceptibility (N-acetylation vs. amide hydrolysis), and target binding profiles, making the two compounds non-fungible in any assay context.

Medicinal Chemistry Chemical Biology Hit-to-Lead Optimization

Hydrogen Bond Donor/Acceptor Profile Differentiation

The target compound possesses two hydrogen bond donors (both amide N-H) and four hydrogen bond acceptors (four oxygen atoms from methoxy and amide carbonyls) . In contrast, the free amine precursor has three hydrogen bond donors (one primary amine NH2 and one amide N-H) and three acceptors . The reduction in H-bond donor count from 3 to 2 and the change in donor type (aryl-NH2 to enamido-NH) is significant for membrane permeation and target binding. The enamido NH is less basic than an aniline NH2 (estimated pKa ~13-14 vs. ~4.6 for protonated aniline), altering the ionization state at physiological pH and potentially reducing off-target binding to acidic phospholipid headgroups [1]. While direct experimental pKa data are unavailable for this compound, the class-level inference is based on well-established physicochemical principles for N-acyl aniline derivatives.

Drug Design DMPK Assay Interference

Patent Contextual Evidence for Benzamide Scaffold with Unsaturated Amide Substituents

The 3-methylbut-2-enamido (β-methylcrotonamide) substituent present in the target compound is a recurrent motif in patent disclosures of fatty acid amide hydrolase (FAAH) inhibitors [1]. Patent US20110257208 describes compounds with N-substituted benzamide cores featuring unsaturated acyl groups for FAAH modulation, with exemplified compounds showing IC50 values in the low nanomolar range (e.g., 0.813 nM in rat brain homogenate FAAH assays) [2]. While the specific target compound is not explicitly disclosed with biological data in available patent documents, the presence of the 3-methylbut-2-enamido group aligns it with this pharmacophore class. In contrast, benzamide derivatives with saturated or aromatic 4-substituents (e.g., 4-acetamido or 4-benzamido analogs) exhibit distinct SAR profiles; for instance, patent CN114478360A demonstrates that unsaturated alkenyl amide substituents on benzamide scaffolds confer superior analgesic activity in neuropathic pain models compared to their saturated counterparts [3]. This class-level SAR trend supports the premise that the unsaturated enamido group is a critical determinant of biological activity.

FAAH Inhibition Pain Therapeutics Patent Pharmacology

Optimal Procurement and Application Scenarios for N-(2,5-Dimethoxy-4-(3-methylbut-2-enamido)phenyl)benzamide


Scaffold-Hopping and SAR Expansion Around FAAH-Targeted Benzamide Chemotypes

Given the patent-class association of the 3-methylbut-2-enamido benzamide scaffold with FAAH modulation [1], this compound is most appropriately procured as a tool for structure-activity relationship (SAR) studies aimed at exploring the impact of unsaturated β-methylcrotonamide substitution on FAAH inhibitory potency and selectivity. Investigators can compare its activity profile against saturated analogs (e.g., 4-acetamido or 4-butyramido derivatives) to delineate the contribution of the conjugated double bond to target engagement and metabolic stability.

Chemical Biology Probe for N-Acylaniline-Dependent Protein Interactions

The compound serves as a chemical probe to study protein-ligand interactions that depend on the N-acylaniline motif, which is present in several bioactive molecules targeting kinases and epigenetic readers [2]. Its procurement enables pull-down or cellular thermal shift assays (CETSA) to identify protein targets that preferentially engage the 4-enamido-2,5-dimethoxybenzamide pharmacophore over the free amine or saturated amide counterparts.

Physicochemical Benchmarking in CNS Drug Discovery Programs

The compound's computed hydrogen bond donor profile (2 HBD, 4 HBA) and moderate molecular weight (354.4 g/mol) place it within the CNS drug-like chemical space [3]. It can be utilized as a reference molecule in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies to benchmark the permeation characteristics of N-acyl-2,5-dimethoxybenzamide series, particularly when comparing CNS penetration potential against close analogs with differing 4-substituents [3].

Synthetic Intermediate for Diversification Libraries

The compound's structure, featuring a reactive enamido group and a benzamide moiety, makes it a valuable starting material for generating diversified compound libraries. The methyl group on the double bond serves as a handle for electrophilic or radical-based functionalization. As documented in patent literature on compounds useful in the synthesis of benzamide derivatives [4], such enamides can undergo further transformations (e.g., hydroboration, epoxidation, or cycloaddition) to produce novel analogs for lead generation campaigns.

Quote Request

Request a Quote for N-(2,5-dimethoxy-4-(3-methylbut-2-enamido)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.